Alphitolic acid

Oral squamous cell carcinoma Apoptosis p53 signaling

Alphitolic acid (2α-hydroxybetulinic acid) is a pentacyclic triterpenoid that activates p53-dependent apoptosis in oral squamous cell carcinoma (IC50 12–15 µM) via a pathway distinct from betulinic acid. It inhibits NO/TNF-α with ~9-fold greater potency than betulinic acid (IC50 1.7 µM in RAW 264.7 macrophages). Effective in topical TPA-induced ear edema models (efficacy comparable to indomethacin) and active against HCT-116 colon cancer cells (IC50 21.62 µM). Choose alphitolic acid to eliminate confounding variables from co-extracted triterpenoid analogs in your experimental workflow.

Molecular Formula C30H48O4
Molecular Weight 470.7 g/mol
CAS No. 19533-92-7
Cat. No. B1675453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlphitolic acid
CAS19533-92-7
SynonymsLup-20(29)-en-28-oic acid, 2,3-dihydroxy-
Molecular FormulaC30H48O4
Molecular Weight470.7 g/mol
Structural Identifiers
SMILESCC(=C)C1CCC2(C1C3=CCC4C(C3(CC2)C)(CCC5C4(CC(C(C5(C)C)O)O)C)C)C(=O)O
InChIInChI=1S/C30H48O4/c1-17(2)18-10-13-30(25(33)34)15-14-28(6)19(23(18)30)8-9-22-27(5)16-20(31)24(32)26(3,4)21(27)11-12-29(22,28)7/h18-24,31-32H,1,8-16H2,2-7H3,(H,33,34)/t18-,19+,20+,21-,22+,23+,24-,27-,28+,29+,30-/m0/s1
InChIKeyPFCVZKFJHRCLCC-PGRCBYMMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Alphitolic Acid (CAS 19533-92-7): Baseline Identity and Chemical Context for Scientific Procurement


Alphitolic acid is a pentacyclic triterpenoid belonging to the lupane structural class, specifically identified as 2α-hydroxybetulinic acid (2α,3β-dihydroxylup-20(29)-en-28-oic acid) [1]. It occurs naturally in various plant species, including Ziziphus jujuba fruits, Alphitonia petriei, and Ugni molinae leaves [2]. As a 2α-hydroxy derivative of the widely studied triterpene betulinic acid, alphitolic acid is frequently co-isolated with structurally related analogs such as betulinic, ursolic, oleanolic, corosolic, and maslinic acids, necessitating rigorous differentiation for targeted research applications [2].

Why Generic Substitution Among Lupane and 2α-Hydroxy Triterpenoids Fails: The Case for Alphitolic Acid-Specific Differentiation


Alphitolic acid and its close structural analogs—including betulinic acid, corosolic acid, maslinic acid, and asiatic acid—are frequently co-extracted from the same plant sources and share overlapping, yet quantitatively distinct, biological profiles [1]. The presence or absence of the 2α-hydroxy group and the specific skeletal framework (lupane vs. ursane vs. oleanane) dramatically alters potency, target selectivity, and in vivo behavior. For instance, alphitolic acid demonstrates p53-dependent apoptotic induction in oral squamous cell carcinoma cells [2] and distinct pharmacokinetic handling in hepatic injury models [3] compared to its non-hydroxylated analog betulinic acid. Substituting alphitolic acid with a structurally related triterpene based solely on class-level assumptions risks introducing confounding variables in experimental outcomes, as the quantitative differences outlined in Section 3 directly impact assay reproducibility and therapeutic hypothesis testing.

Quantitative Differential Evidence for Alphitolic Acid vs. Closest Analogs: Procurement Decision Guide


Cytotoxicity in Oral Squamous Cell Carcinoma: p53-Dependent Apoptosis vs. Betulinic Acid

Alphitolic acid exhibits dose-dependent cytotoxicity against oral squamous cell carcinoma (OSCC) cells, with IC50 values of 12 µM (SCC4) and 15 µM (SCC2095), mediated through a p53-dependent apoptotic pathway that is not observed with its non-hydroxylated analog betulinic acid in this specific cellular context [1]. While betulinic acid is a well-known cytotoxic agent, its mechanism in OSCC cells differs, and direct comparative studies in this model system are lacking; this evidence is therefore tagged as cross-study comparable.

Oral squamous cell carcinoma Apoptosis p53 signaling

Anti-Inflammatory Potency: NO and TNF-α Downregulation in Macrophages vs. Betulinic Acid

In LPS+IFN-γ stimulated RAW 264.7 macrophages, alphitolic acid demonstrated potent downregulation of nitric oxide (NO) and TNF-α production with an IC50 as low as 1.7 µM [1]. In contrast, betulinic acid exhibited a significantly higher IC50 of 15.4 µM for NO inhibition in the same cell line under similar experimental conditions [2], indicating that alphitolic acid is approximately 9-fold more potent than its non-hydroxylated analog in this anti-inflammatory assay.

Anti-inflammatory Nitric oxide TNF-α RAW 264.7 macrophages

Topical Anti-Inflammatory Efficacy in TPA-Induced Edema: Comparable to Indomethacin

In a direct head-to-head comparison using the in vivo mouse ear edema model, alphitolic acid, asiatic acid, and corosolic acid all inhibited TPA-induced inflammation with potencies comparable to that of the clinical NSAID indomethacin [1]. However, only corosolic acid exhibited activity in the arachidonic acid (AA)-induced edema assay, highlighting a functional divergence among the 2α-hydroxy triterpenoids in this specific inflammatory pathway.

Topical anti-inflammatory TPA-induced edema in vivo

Cytotoxicity Against Colon Cancer HCT-116 Cells: Potency Relative to Ursolic Acid

In a panel of human cancer cell lines, alphitolic acid exhibited an IC50 of 21.62 ± 0.33 µM against HCT-116 colon cancer cells [1]. In the same study, ursolic acid, a closely related ursane-type triterpene, showed no significant inhibitory activity against HCT-116 cells (data not shown) but displayed moderate activity against RA-FLS cells with an IC50 of 24.63 µM [1]. This suggests that alphitolic acid possesses a distinct cytotoxicity profile against colon cancer cells that is not shared by all triterpenoid analogs.

Colon cancer HCT-116 cytotoxicity

Synthetic Accessibility: Gram-Scale Synthesis from Betulin

Unlike many natural triterpenoids that rely solely on low-yield extraction from plant sources, a concise and stereoselective synthetic protocol for alphitolic acid has been established, enabling gram-scale production from the commercially available precursor betulin [1]. This synthetic route, involving a Rubottom oxidation and diastereoselective reduction, provides a reliable, scalable alternative to isolation from natural sources, which is particularly advantageous for studies requiring larger quantities or isotopically labeled material.

Chemical synthesis Betulin Scalability

High-Value Research and Industrial Application Scenarios for Alphitolic Acid


p53-Dependent Apoptosis Studies in Oral Cancer

Researchers investigating p53-mediated apoptotic pathways in oral squamous cell carcinoma can utilize alphitolic acid as a specific chemical probe. Its ability to induce p53 phosphorylation and downregulate MDM2 in SCC4 and SCC2095 cells (IC50: 12-15 µM) [1] makes it a valuable tool for dissecting p53-dependent cytotoxicity mechanisms, distinguishing it from betulinic acid which operates through alternative apoptotic routes.

Potent NO/TNF-α Suppression in Macrophage-Driven Inflammation Models

For studies requiring robust suppression of nitric oxide and TNF-α in macrophage activation assays (e.g., LPS+IFN-γ stimulated RAW 264.7 cells), alphitolic acid offers a potent option with an IC50 of 1.7 µM [2]. This ~9-fold greater potency over betulinic acid [3] allows for effective inhibition at lower concentrations, potentially reducing off-target cytotoxicity in cell-based inflammatory models.

In Vivo Topical Inflammation Models (TPA-Induced)

Alphitolic acid is well-suited for in vivo topical anti-inflammatory studies utilizing TPA-induced ear edema models. Its efficacy is comparable to indomethacin in this assay [4], providing a natural product alternative with a defined triterpenoid scaffold for dermatological inflammation research. Note its inactivity in arachidonic acid-induced edema models should be considered during experimental design.

Colon Cancer Cell Line Screening (HCT-116)

In cytotoxicity screening panels against human colon cancer cell lines, alphitolic acid provides a distinct activity profile (IC50 = 21.62 µM against HCT-116) [5] compared to the widely used ursolic acid, which is inactive in this model. This differentiation supports its inclusion in focused libraries for colon cancer drug discovery.

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